molecular formula C6H14 B092381 Hexane CAS No. 110-54-3

Hexane

Cat. No. B092381
CAS RN: 110-54-3
M. Wt: 86.18 g/mol
InChI Key: VLKZOEOYAKHREP-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Hexapole Helicene

The synthesis of hexapole helicenes (H7Hs) has been successfully achieved, with their molecular structure confirmed through single crystal X-ray diffraction. These molecules exhibit unique chiroptical and electronic properties, such as absorbing light across a wide spectrum and displaying nine reversible redox states, which are not found in smaller helicene homologues .

Syntheses of Hexakis(4-functionalized-phenyl)benzenes

Researchers have synthesized hexakis(4-functionalized-phenyl)benzenes and their derivatives using cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. These compounds form two-dimensional networks through unique intermolecular interactions, which could be utilized in creating host molecules for guest-inclusion networks .

Hexakis(4-iodophenyl)-peri-hexabenzocoronene

A novel mesogenic building block, hexakis(4-iodophenyl)-peri-hexabenzocoronene, has been synthesized and shown to form highly ordered discotic liquid crystalline materials. These materials exhibit unique thermotropic behavior and can form three-dimensional superstructures, which are attributed to additional intracolumnar pi-pi interactions .

Chromophores from Hexeneuronic Acids

The study of hexeneuronic acids (HexA) has led to the synthesis of isotopically labeled HexA model units. These units degrade under mildly acidic conditions to form colorless intermediates, which upon further treatment, generate chromophores. This research provides insight into the color generation in pulps and the chemical structure of the chromophoric compounds .

Hexacene: Synthesis, Properties, and Perspectives

Hexacene, a member of the acene family, has been synthesized and studied for its properties. Despite its high reactivity and sensitivity to oxidation, hexacene exhibits interesting semiconducting properties. However, its stability is a significant challenge, as it rapidly undergoes dimerization in solution .

Physical and Chemical Properties of Hexanitroethane

Hexanitroethane (HNE) has been studied for its potential as a high-energy oxidizer. It is a solid with a high melting point and contains a high percentage of NC>2 by weight. Its heat of formation and other physical properties have been extensively characterized .

Dioxolane-functionalized Hexacenes and Heptacenes

The synthesis of dioxolane-functionalized hexacenes has been reported, with hexacenes showing higher stability and characteristic fluorescence. However, heptacenes were too reactive to be isolated successfully .

Structure of Hexa(cyclohexylsesquisiloxane)

The structure of hexa(cyclohexylsesquisiloxane) has been determined, revealing a cage arrangement based on two non-planar six-membered Si3O3 rings. This structure provides insights into the variations in six- and eight-membered (Si-O)n rings in cage sesquisiloxanes .

Separation of Hexane Isomers

A metal-organic framework with triangular channels has been developed to separate hexane isomers. This framework discriminates among isomers based on their shape, with a selectivity order that reflects their ability to fit within the triangular pores. This material shows promise for improving the separation process in gasoline production .

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, important nitrogen-containing heterocycles, has seen significant advancements. Various catalytic systems have been developed for their synthesis, highlighting the versatility and biological relevance of these compounds .

Scientific Research Applications

1. Extraction Solvent in Food Industry

  • Summary of Application : Hexane is extensively used in the food industry for the extraction of various products such as vegetable oils, fats, flavors, fragrances, color additives, or other bioactive ingredients .
  • Methods of Application : As a “processing aid”, hexane is used in the extraction process but does not have to be declared on the label under current legislation . Traces of hexane may be found in final products, especially in processed products .
  • Results or Outcomes : Hexane, and in particular the n-hexane isomer, has been shown to be neurotoxic to humans and has even been listed as a cause of occupational diseases in several European countries since the 1970s . Several studies have demonstrated the presence of its toxic metabolite 2,5-hexanedione (2,5-HD) in the urine of the general, non-occupationally exposed population .

2. Extraction of Oil and Grease Contaminants

  • Summary of Application : Hexane is used in laboratories to extract oil and grease contaminants from water and soil for analysis .
  • Methods of Application : Hexane is used in the extraction process to bring out oil and grease pollutants from soil and water .
  • Results or Outcomes : The extraction process using hexane helps in the analysis of oil and grease contaminants in water and soil .

3. Preparation of Organolithiums

  • Summary of Application : Hexane is used in laboratories for reactions involving very strong bases such as organolithiums .
  • Methods of Application : Hexane is used as a solvent in the preparation of organolithiums due to its inability to be easily deprotonated .
  • Results or Outcomes : The use of hexane in the preparation of organolithiums allows for controlled reactions with very strong bases .

4. Reactions Involving Iodide and Bromide Ions

  • Summary of Application : Hexane is used in reactions involving iodide and bromide ions .
  • Methods of Application : Hexane is used as a solvent in these reactions .
  • Results or Outcomes : The use of hexane in these reactions allows for controlled reactions with iodide and bromide ions .

5. Production of Adhesives and Coatings

  • Summary of Application : Hexene, a compound related to hexane, is used in the production of adhesives and coatings .
  • Methods of Application : Hexene is used as a raw material in the production process .
  • Results or Outcomes : The use of hexene in the production of plastics has revolutionized the way we live, providing us with a wide range of durable and lightweight materials .

6. Extraction of Bioactive Ingredients

  • Summary of Application : Hexane is used in the extraction of bioactive ingredients .
  • Methods of Application : Hexane is used as a solvent in the extraction process .
  • Results or Outcomes : The extraction process using hexane helps in the extraction of bioactive ingredients from various sources .

Safety And Hazards

Hexane is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness . Hexane is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hexane
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InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

VLKZOEOYAKHREP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC
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Molecular Formula

C6H14
Record name N-HEXANE
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Related CAS

50981-41-4, 25013-00-7
Record name Polyhexene
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Record name Hexane, homopolymer
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DSSTOX Substance ID

DTXSID0021917
Record name n-Hexane
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Molecular Weight

86.18 g/mol
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Physical Description

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F
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Record name Hexane
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Flash Point

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c.
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Solubility

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66
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Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97
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Vapor Pressure

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg
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Mechanism of Action

N-hexane ... causes peripheral polyneuropathy and testicular atrophy. The testicular toxicity is separate from its neurotoxicity. /The metabolite, 2,5-hexanedione (HD)/ produces gonadal toxicity by altering testicular tubulin. The HD testicular toxicity results from alterations in Sertoli cell microtubules and the altered microtubules result from pyrole-dependent cross-linking. HD toxicity is slow in onset. Initially, HD affects the cross-linking of cytoskeletal elements leading to altered protein secretions and trafficking in the Sertoli cell. Consequently, there is altered Sertoli cell-germ cell contacts and a loss of Sertoli cell paracrine support of the germ cells., 2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability., n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy.
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Impurities

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane.
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Product Name

n-HEXANE

Color/Form

Liquid, Colorless, very volatile liquid

CAS RN

110-54-3, 478799-92-7
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Melting Point

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexane
Reactant of Route 2
Hexane
Reactant of Route 3
Hexane
Reactant of Route 4
Hexane
Reactant of Route 5
Hexane
Reactant of Route 6
Hexane

Citations

For This Compound
2,550,000
Citations
P Sauermann, K Holzapfel, J Oprzynski, F Kohler… - Fluid phase …, 1995 - Elsevier
The pϱT behavior of ethanol, hexane and its mixture has been investigated with the aim to cover the whole region from low pressure-low temperature thermodynamic excess properties …
Number of citations: 98 www.sciencedirect.com
D Couri, M Milks - Annual Review of Pharmacology and …, 1982 - annualreviews.org
… The levels of n-hexane in the fetuses were approximately equal to those found in maternal … -hexane was determined to be about 60 min. The pharmacokinetics of n-hexane administered …
Number of citations: 162 www.annualreviews.org
DG Graham, V Amarnath, WM Valentine… - Critical reviews in …, 1995 - Taylor & Francis
… , n-hexane was employed as a solvent in poorly ventilated settings, with exposure occurring through both inhalation and skin absorption. The earliest symptoms of hexane … n-hexane are …
Number of citations: 221 www.tandfonline.com
SR Clough - Encyclopedia of Toxicology, 3rd ed.; Wexler, P., Ed, 2014 - hero.epa.gov
… This adverse effect is caused by the n-hexane metabolite, 2,5-hexanedione. Hexane is not … Regulatory standards are available for occupational exposure to n-hexane. The ecotoxicity …
Number of citations: 19 hero.epa.gov
IL Carpenter, WJ Hehre - Journal of Physical Chemistry, 1990 - ACS Publications
… the interface between liquid hexane and liquid water has … of hexane molecules are detached, ie, completely surrounded by water. This is inconsistent with the known solubility of hexane …
Number of citations: 142 pubs.acs.org
Y Yamamura - Psychiatry and Clinical Neurosciences, 1969 - Wiley Online Library
Ninety‐three cases of intoxication polyneuropathy occured among household workers exposed to excess concentrations of the n‐hexane vapor over several months or more. 1 The …
Number of citations: 182 onlinelibrary.wiley.com
FEC Scheffer - Koninklijke Nederlandse Akademie van Weteschappen …, 1913 - dwc.knaw.nl
… is gl'eater than that of pure water; th at of hexane would be smaller than th at of pure hexane on the said assumption. If hexane and water is brought together each unde!' its own vapour…
Number of citations: 28 dwc.knaw.nl
SL Randzio, JPE Grolier, JR Quint, DJ Eatough… - International journal of …, 1994 - Springer
… isobaric thermal expansivity of n-hexane from 303 to 503 K … the thermodynamic properties of n-hexane over the p, T surface of … expansion coefficient of n-hexane measured from near the …
Number of citations: 107 link.springer.com
ZR Herm, BM Wiers, JA Mason, JM van Baten… - Science, 2013 - science.org
Metal-organic frameworks can offer pore geometries that are not available in zeolites or other porous media, facilitating distinct types of shape-based molecular separations. Here, we …
Number of citations: 640 www.science.org
J Mahmoudi, MN Lotfollahi - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… +n-hexane), (sulfolane+benzene+n-hexane) and a quaternary mixed solvent system (sulfolane+N-formylmorpholine+benzene+n-hexane) … of benzene from n-hexane. The LLE results …
Number of citations: 93 www.sciencedirect.com

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